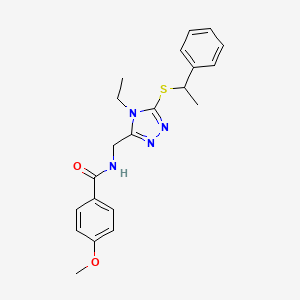

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

描述

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a 4-ethyl-substituted triazole core, a (1-phenylethyl)thio group at position 5, and a 4-methoxybenzamide moiety linked via a methylene bridge.

属性

IUPAC Name |

N-[[4-ethyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-4-25-19(14-22-20(26)17-10-12-18(27-3)13-11-17)23-24-21(25)28-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIRPHMBBWKVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings and data.

Synthesis

The synthesis of N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate triazole derivative. The process can be optimized for yield and purity through various recrystallization methods.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of triazole derivatives, including our compound of interest. The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed an inhibition zone diameter ranging from 12 to 16 mm against common pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the micromolar range (approximately 5.0 µM for MCF-7), indicating significant antiproliferative activity .

Table 1: Antiproliferative Activity Against Various Cell Lines

The proposed mechanism of action for N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. The triazole moiety is known to interact with heme-containing enzymes, potentially disrupting their function and leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .

- Colon Cancer Model : Another study reported that the compound not only inhibited tumor growth but also reduced metastasis in HCT116 xenograft models .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole rings exhibit significant activity against a range of pathogens. For instance, studies have shown that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole demonstrate promising antimicrobial effects against bacteria and fungi . The presence of the thioether group in N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may enhance its bioactivity by influencing the compound's interaction with biological targets.

Anticancer Potential

The triazole moiety is also linked to anticancer activity. Various studies have highlighted the role of triazole-containing compounds in inhibiting cancer cell proliferation. The specific compound may act through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. For example, triazole derivatives have been shown to inhibit key enzymes involved in tumor progression .

Agricultural Applications

Fungicides

The compound's structure suggests potential use as a fungicide due to the inherent properties of triazoles known for their fungicidal activity. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The effectiveness of triazoles stems from their ability to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes . This application is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use.

Material Science Applications

Polymeric Materials

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can also be explored for applications in material science. Its unique chemical structure could be utilized in the development of polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research into functional polymers incorporating triazole units has shown improved performance characteristics compared to traditional materials .

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

The following table compares the structural and functional properties of N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with analogous 1,2,4-triazole derivatives:

Structural and Functional Analysis:

Core Modifications :

- The target compound and VUAA1 share a 4-ethyltriazole core, but VUAA1’s 5-(3-pyridinylthio) group confers higher polarity, enhancing solubility in aqueous media . In contrast, the target’s (1-phenylethyl)thio group increases hydrophobicity, which may improve blood-brain barrier penetration in insect models.

- OLC15 replaces the pyridinyl group with a 2-pyridinylthio and a bulkier N-butylphenyl acetamide, shifting activity from agonist to antagonist .

Amide Group Variations :

- The 4-methoxybenzamide in the target compound and 476435-10-6 introduces electron-donating methoxy groups, which may stabilize π-π interactions with aromatic residues in Orco receptors. In contrast, VUAA1 ’s N-(4-ethylphenyl)acetamide lacks this effect but offers steric flexibility .

Biological Implications :

- VUAA1 activates Orco channels in Drosophila (EC~50~ = 20 µM) and Cydia pomonella , while OLC15 inhibits them (IC~50~ = 5 µM) . The target compound’s activity remains uncharacterized but is hypothesized to depend on the balance between its hydrophobic (1-phenylethyl)thio group and polar 4-methoxybenzamide.

Synthetic and Spectral Insights :

- highlights that 1,2,4-triazole derivatives often exhibit tautomerism (thiol ↔ thione), which affects their NMR and IR spectra . The target compound’s absence of a thiol group (based on naming) suggests it adopts a thione tautomer, similar to compounds in .

- Polymorphism observed in related triazoles () implies that the target compound may exist in multiple crystalline forms, impacting drug formulation .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Property | Target Compound | VUAA1 | OLC15 | 476435-10-6 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~447.5* | 410.49 | 438.54 | 492.6 |

| LogP (Predicted) | ~3.8 | 2.9 | 4.1 | 3.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 5 | 5 | 6 |

*Calculated based on molecular formula.

常见问题

Q. How to address low solubility in aqueous assays?

- Co-Solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。